4-(6-Chloropyrimidin-4-yl)morpholine - 22177-92-0

4-(6-Chloropyrimidin-4-yl)morpholine

Catalog Number: EVT-319356
CAS Number: 22177-92-0
Molecular Formula: C8H10ClN3O
Molecular Weight: 199.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“4-(6-Chloropyrimidin-4-yl)morpholine” is a chemical compound with the formula C₈H₁₀ClN₃O and a molecular weight of 199.64 g/mol . It is also known as "4-(6-Chloro-4-pyrimidinyl)morpholine" .

Synthesis Analysis

The synthesis of “4-(6-Chloropyrimidin-4-yl)morpholine” involves a multi-step reaction . The first step involves the use of hydrazine hydrate and ethanol under reflux for 16 hours . The second step involves the use of toluene-4-sulfonic acid and ethanol at 100 °C for 16 hours .

Molecular Structure Analysis

The molecular structure of “4-(6-Chloropyrimidin-4-yl)morpholine” is represented by the InChI code 1S/C8H10ClN3O/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2 .

Physical And Chemical Properties Analysis

“4-(6-Chloropyrimidin-4-yl)morpholine” is a solid compound . It has a molecular weight of 199.64 g/mol . It should be stored in an inert atmosphere at 2-8°C .

Synthesis Analysis

The synthesis of 4-(6-chloropyrimidin-4-yl)morpholine can be achieved through various routes. A common approach involves the nucleophilic aromatic substitution reaction of 4,6-dichloropyrimidine with morpholine. [] This reaction typically employs polar aprotic solvents like dimethylformamide or acetonitrile and may require a base such as potassium carbonate or triethylamine to facilitate the substitution.

Chemical Reactions Analysis
  • Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines, alkoxides, and thiols, to introduce diversity in the molecule. [, ]
  • Buchwald-Hartwig Amination: This reaction enables the coupling of 4-(6-chloropyrimidin-4-yl)morpholine with amines in the presence of a palladium catalyst and a ligand, providing access to a wide range of substituted pyrimidine derivatives. []
Applications
  • Antiviral Agents: Derivatives have shown antiviral activity against avian paramyxovirus (APMV-1), the causative agent of Newcastle disease. []
  • Antifungal Agents: Several derivatives, particularly those containing acryloyl groups, have demonstrated potent antifungal activity against plant pathogens like Rhizoctonia solani and Phytophthora drechsler. [, ]
  • Antibacterial Agents: Derivatives, particularly those incorporating 1H-1,2,3-triazole moieties, have exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria. []
  • Anticancer Agents: Derivatives, including those with benzimidazole substituents, have shown potential as antitumor agents. []
  • Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors: Fluorine-18 labeled derivatives have been investigated as potential positron emission tomography (PET) tracers for imaging LRRK2, a target for Parkinson's disease. []

3-(2-Amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol Monohydrate

Compound Description: This compound exhibits a highly polarized molecular-electronic structure. Its supramolecular structure is characterized by molecular columns formed through N-H···N and C-H···N hydrogen bonds. Aromatic π-π stacking interactions between pyrimidine rings stabilize these columns. []

Relevance: This compound shares the core 2-chloropyrimidin-4-yl structure with 4-(6-Chloropyrimidin-4-yl)morpholine. The difference lies in the substituent at the 4th position of the pyrimidine ring, with a morpholine ring in the target compound and a more complex 3-hydroxy-3,3-dimethylprop-1-yn-1-yl group in this related compound. []

3-[2-amino-6-(3-hydroxy-3,3-dimethylprop-1-yn-1-yl)pyrimidin-4-yl]-1,1-dimethylprop-2-yn-1-ol

Compound Description: This compound displays a less polarized molecular-electronic structure compared to its monohydrate counterpart. Its supramolecular structure features one-dimensional molecular chains formed via N-H···O(N), O-H···O(N), and C-H···O hydrogen bonds. []

4-(6-[18F]Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine ([18F]FIPM)

Compound Description: This compound is a novel radiotracer candidate designed for targeting leucine-rich repeat kinase 2 (LRRK2) in the brain using Positron Emission Tomography (PET). It demonstrates a high in vitro binding affinity for LRRK2. []

4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine

Compound Description: This compound is a significant precursor in the synthesis of various photovoltaic materials. It is selectively obtained through the nucleophilic substitution of 4,7-dibromobenzo[d][1,2,3]thiadiazole with morpholine at the 4-position. []

4-(4,6-Bis(1H-pyrazol-1-yl)-1,3,5-triazin-2-yl)morpholine (L)

Compound Description: This compound acts as a polydentate N-donor ligand, forming complexes with copper(II) cations. It coordinates with the copper(II) center in a tridentate N3 fashion through its pyrazole and triazine nitrogen atoms. []

(E)-4-(2-(2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)vinyl)-6-(pyrrolidin-1-yl)pyrimidin-4-yl)morpholine (PDM-042)

Compound Description: PDM-042 acts as a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. It exhibits potential therapeutic benefits for schizophrenia treatment due to its excellent brain penetration, high occupancy rate, good oral bioavailability, and efficacy in relevant rat models. []

4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine

Compound Description: This compound serves as a crucial intermediate in synthesizing inhibitors of tumor necrosis factor alpha and nitric oxide. []

Relevance: This compound shares the 4-yl)morpholine moiety with 4-(6-Chloropyrimidin-4-yl)morpholine. The difference lies in the core heterocyclic structure where the target compound possesses a chloropyrimidine ring while this molecule has a thieno[3,2-d]pyrimidine ring system. []

1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives

Compound Description: This group of compounds was studied for their antioxidant activities. QSAR analysis revealed that their activity is influenced by factors like polarisation, dipole moment, lipophilicity, energy parameters, and molecular size and branching. [, ]

4-(4-((3-Nitro-2-oxo-2H-chromene-4-yl)amino)phenyl)morpholine-3-one Coumarin Derivatives

Compound Description: This class of compounds, containing both coumarin and morpholine moieties, is synthesized through chloroamine coupling. Their antimicrobial potential is a key area of interest. []

(2E, 6E)-2-({4-hydroxy-3-[morpholin-4-yl-)methyl]phenyl}methylidene)-6-(phenylmethylidene)cyclohexan-1-one (AMACS) and its analogs

Compound Description: These asymmetrical mono-carbonyl analogs of curcumin incorporate a morpholine Mannich base. These compounds were evaluated for their antioxidant and anti-inflammatory activities. []

4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161)

Compound Description: CD161 acts as a potent and orally bioavailable BET bromodomain inhibitor. It exhibits excellent microsomal stability, good oral pharmacokinetics in rats and mice, and significant antitumor activity in leukemia and breast cancer models. []

Relevance: This compound does not share a direct structural similarity with 4-(6-Chloropyrimidin-4-yl)morpholine. It belongs to the 9H-pyrimido[4,5-b]indole class of BET inhibitors. Although the target compound and CD161 belong to different chemical classes, they both exhibit biological activities potentially relevant to cancer treatment. []

4-[4-aryl-5-(2-phenylquinazolin-4-yl)-1,3-thiazol-2-yl]morpholine

Compound Description: This compound is obtained through a kinetically controlled reaction involving a C-anion intermediate. Its structure was confirmed by 1H NMR, 13C NMR, IR, mass spectroscopy, and X-ray analysis. [, ]

1-(Morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones

Compound Description: This class of compounds was synthesized and characterized using IR, 1H NMR, and 13C NMR spectroscopy. They showed significant activity in metal chelating antioxidant assays. []

1-(morpholine-4-yl-methyl)-3-benzyl-4-(4-isopropylbenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one

Compound Description: This compound's structure was determined using IR, 1H-NMR, and 13C-NMR spectral data, and further investigated through theoretical calculations. []

Relevance: This compound also shares the morpholine-4-yl-methyl structural feature with 4-(6-Chloropyrimidin-4-yl)morpholine. Similar to the previous group, the morpholine moiety is linked to a triazole ring within a complex structure, distinct from the direct pyrimidine attachment in the target compound. []

3-Chloro-4-Phenyl-6-(Morpholine-4-yl)-Pyridazine

Compound Description: This compound was synthesized and characterized using elemental analysis, FT-IR, and 1H NMR spectroscopy. Its crystal structure was determined through single-crystal X-ray diffraction, revealing a distorted chair conformation for the morpholine ring. []

4-halogeno-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide derivatives

Compound Description: This group of compounds was developed for PET imaging of metabotropic glutamate 1 (mGlu1) receptor. They displayed high uptake in target tumors and decreased uptake in non-target brain tissues. [, ]

N-(2-Chloropyrimidin-4-yl)-N,2-dimethyl-2H-indazol-6-amine

Compound Description: This compound represents a derivative of the antitumor agent pazopanib. Crystallographic analysis revealed a dihedral angle of 62.63° between the indazole and pyrimidine fragments. []

(E)-5-(3,5-Dimethylphenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde O-(2-chloropyrimidin-4-yl)oxime

Compound Description: The crystal structure of this compound revealed two independent molecules in the asymmetric unit, with the pyrimidine ring being nearly coplanar to the central pyrazole ring. []

(E)-Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate

Compound Description: In this compound, the pyrimidine and benzene rings form a dihedral angle of 69.3°. The crystal structure did not exhibit π–π stacking interactions. []

2-(Benzimidazol-2-yl)quinoxalines with Morpholine, Piperidine, and N-Substituted Piperazine Moieties

Compound Description: This series of compounds was designed and synthesized as potential antitumor agents. Incorporating pharmacophores like piperazine, piperidine, and morpholine, these compounds displayed promising activity against various cancer cell lines. []

4-(4,7,7-Trimethyl-7,8-dihydro-6H-benzo[b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine Derivatives

Compound Description: This group of compounds was synthesized through a series of reactions starting from a pyrimidinethiol derivative. Their structures were confirmed by spectroscopic and microanalytical data. []

4-(4-methyl-5H-pyrimido[4,5-b][1,4]thiazin-2-yl)morpholine and 4-methyl-2-(piperidin-1-yl)-5H-pyrimido[4,5-b][1,4]thiazine Derivatives

Compound Description: These compounds were synthesized via cyclocondensation reactions of 5-amino-6-methylpyrimidine-4-thiols and suitable α-haloketones. []

4-(7,7-dimethyl-4-[4-{N-aroyl/benzyl}1-piperazinyl]-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine Derivatives

Compound Description: This series of compounds was synthesized and screened for their antiviral activity against avian paramyxovirus (APMV-1), the causative agent of Newcastle disease. []

1-(4-cyanobiphenyl-4′-yl)-6-(4-alkylanilinebenzylidene-4′-oxy)hexanes (CB6O.m) and 1-(4-cyanobiphenyl-4′-yl)-6-(4-alkyloxyanilinebenzylidene-4′-oxy)hexanes (CB6O.Om)

Compound Description: These series of compounds are liquid crystals exhibiting both nematic (N) and twist-bend nematic (NTB) phases. They demonstrate how variations in terminal chain length and structure affect these liquid crystalline properties. [, ]

Relevance: These compounds do not share direct structural similarities with 4-(6-Chloropyrimidin-4-yl)morpholine. They are included as they highlight the impact of structural modifications on molecular properties, a concept relevant to understanding the structure-activity relationships of the target compound and its analogs. [, ]

(Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one (NU7441) Analogues

Compound Description: These compounds are analogs of NU7441, a potent DNA-dependent protein kinase (DNA-PK) inhibitor. They were synthesized by introducing water-solubilizing groups at the 1-position of the core structure. Several analogs exhibited high potency against DNA-PK and potentiated the cytotoxicity of ionizing radiation and DNA-damaging anticancer agents. []

4-(Pyrazol-4-yl)-pyrimidines

Compound Description: This series of compounds was identified and optimized as selective inhibitors of cyclin-dependent kinase 4/6 (CDK4/6). Structure-guided optimization led to compounds with significant selectivity for CDK4/6 over CDK1 and CDK2. []

Relevance: Although structurally distinct from 4-(6-Chloropyrimidin-4-yl)morpholine, these compounds highlight the potential of pyrimidine-based scaffolds for developing selective kinase inhibitors. This is particularly relevant given the significance of kinases as therapeutic targets in various diseases, including cancer. []

4-(Pyrazin-2-yl)morpholine

Compound Description: This compound was synthesized via a PdII-catalyzed coupling reaction and its crystal structure was determined. The molecules form sheets supported by non-classical hydrogen bonding interactions involving the morpholine oxygen and pyrazine nitrogen atoms. []

4-[3-(Pyrid-4-yl)-3-substituted phenyl acryloyl]morpholine Derivatives

Compound Description: This group of compounds was designed and synthesized as potential fungicidal agents. Their activity against two specific plant pathogens was evaluated, and QSAR analysis revealed key structural features influencing their efficacy. [, ]

1,3-Dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole

Compound Description: This compound is formed through the reaction of o-formylphenylboronic acid with morpholine. Its solid-state structure reveals a typical hydrogen-bonded dimer motif with a planar benzoxaborole fragment. []

6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Derivatives

Compound Description: This group of compounds, derived from a pyrimidinethione derivative, was investigated for its cytotoxic and antimicrobial activities, with some exhibiting promising results. []

Relevance: Although these compounds don't share the morpholine structure directly with 4-(6-Chloropyrimidin-4-yl)morpholine, they showcase the use of substituted pyrimidines as a scaffold for biological activity. Exploring diverse substituents on the pyrimidine ring, as seen in these derivatives, might offer insights into optimizing the target compound's properties. []

4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine (Compound 1)

Compound Description: This compound shows specific antitrypanosomal activity, specifically targeting the adenosine kinase of Trypanosoma brucei rhodesiense (TbrAK). It acts as an enhancer of TbrAK activity, potentially representing a novel therapeutic strategy for trypanosomiasis. []

(4/6-substituted benzo[d]thiazol-2-yl)thiazolidin-4-ones

Compound Description: This series of compounds was synthesized and evaluated for their HIV-1 reverse transcriptase (RT) inhibitory activity. Some derivatives exhibited greater potency compared to the reference compound nevirapine, showcasing an uncompetitive mode of inhibition. []

Relevance: While structurally distinct from 4-(6-Chloropyrimidin-4-yl)morpholine, these compounds highlight the potential of exploring different heterocyclic systems, such as benzothiazole and thiazolidinone, for developing novel antiviral agents. []

Properties

CAS Number

22177-92-0

Product Name

4-(6-Chloropyrimidin-4-yl)morpholine

IUPAC Name

4-(6-chloropyrimidin-4-yl)morpholine

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

InChI

InChI=1S/C8H10ClN3O/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2

InChI Key

CFOBQJWOZVMWBR-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC(=NC=N2)Cl

Canonical SMILES

C1COCCN1C2=CC(=NC=N2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.